molecular formula C19H23N7O B12249336 6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine

6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine

Cat. No.: B12249336
M. Wt: 365.4 g/mol
InChI Key: STGWTRGPOTYTIL-UHFFFAOYSA-N
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Description

6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine is a complex organic compound that features a unique structure combining a purine base with a pyrimidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine typically involves multiple steps, starting with the preparation of the pyrimidine and purine precursors. The key steps include:

    Formation of the pyrimidine derivative: This involves the reaction of 4-methylpyrimidine with appropriate reagents to introduce the oxy-methyl group.

    Cyclization: The pyrimidine derivative is then cyclized with an octahydrocyclopenta[c]pyrrole precursor under specific conditions to form the desired intermediate.

    Coupling with purine: The final step involves coupling the intermediate with a 9-methyl-9H-purine derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine or purine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
  • 2-(Pyridin-2-yl)pyrimidine derivatives

Uniqueness

The uniqueness of 6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a purine base with a pyrimidine derivative allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H23N7O

Molecular Weight

365.4 g/mol

IUPAC Name

6-[3a-[(4-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-9-methylpurine

InChI

InChI=1S/C19H23N7O/c1-13-5-7-20-18(24-13)27-10-19-6-3-4-14(19)8-26(9-19)17-15-16(21-11-22-17)25(2)12-23-15/h5,7,11-12,14H,3-4,6,8-10H2,1-2H3

InChI Key

STGWTRGPOTYTIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)OCC23CCCC2CN(C3)C4=NC=NC5=C4N=CN5C

Origin of Product

United States

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